6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime
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Overview
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime is a complex organic compound characterized by its unique molecular structure. This compound is part of the imidazo[2,1-b][1,3]thiazole class, which is known for its diverse biological and chemical properties. The presence of both chlorophenyl and nitrobenzyl groups in its structure makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of the compound 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound this compound acts as an agonist for the CAR . It stimulates the nuclear translocation of CAR, which in turn activates the transcription of target genes .
Biochemical Pathways
The activation of CAR by this compound affects various biochemical pathways. These include the metabolism and transport of drugs and other xenobiotics . The downstream effects of these pathways can influence the pharmacokinetics of drugs and the body’s response to foreign substances .
Pharmacokinetics
As a car agonist, it could potentially influence the pharmacokinetics of other drugs by modulating their metabolism and transport .
Result of Action
The activation of CAR by this compound can result in the upregulation or downregulation of various genes involved in drug metabolism and transport . This can affect the body’s response to drugs and other foreign substances .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or xenobiotics can affect its efficacy as a CAR agonist . Additionally, factors such as pH and temperature could potentially influence its stability .
Biochemical Analysis
Biochemical Properties
It is known that similar imidazo[2,1-b][1,3]thiazole derivatives have shown a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Cellular Effects
Related compounds have shown antiproliferative activity against various cell lines .
Molecular Mechanism
It is likely that it interacts with various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: Its biological activity has been explored for potential therapeutic uses, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to determine its efficacy in treating various diseases and conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-nitrobenzyl)oxime
Uniqueness: The uniqueness of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds.
This compound continues to be a subject of interest in scientific research due to its potential applications and unique characteristics
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(4-nitrophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c20-15-5-3-14(4-6-15)18-17(23-9-10-28-19(23)22-18)11-21-27-12-13-1-7-16(8-2-13)24(25)26/h1-11H,12H2/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMWMQLDZNVGMY-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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